5-bromo-3-iodo-2-methoxy-4-methylpyridine
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Overview
Description
5-bromo-3-iodo-2-methoxy-4-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, iodine, methoxy, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-methoxy-4-methylpyridine typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and iodination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-iodo-2-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce pyridine N-oxides.
Scientific Research Applications
5-bromo-3-iodo-2-methoxy-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The methoxy and methyl groups may also play a role in modulating the compound’s overall chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylpyridin-3-amine
- 2-methoxy-4-methylpyridine
- 5-iodo-2-methylpyridine
Uniqueness
5-bromo-3-iodo-2-methoxy-4-methylpyridine is unique due to the combination of bromine, iodine, methoxy, and methyl substituents on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
2385454-43-1 |
---|---|
Molecular Formula |
C7H7BrINO |
Molecular Weight |
327.9 |
Purity |
95 |
Origin of Product |
United States |
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